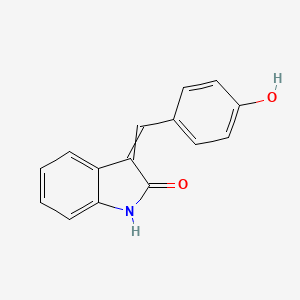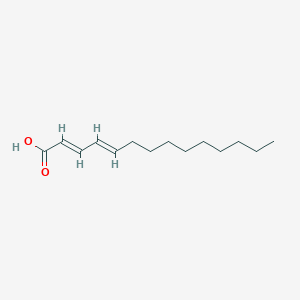
2E,4E-tetradecadienoic acid
Overview
Description
2E,4E-tetradecadienoic acid is a long-chain fatty acid with the molecular formula C14H24O2. It is characterized by the presence of two conjugated double bonds in the E-configuration at the 2nd and 4th positions of the carbon chain. This compound is known for its hydrophobic nature and is practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2E,4E-tetradecadienoic acid typically involves the use of aliphatic precursors and specific reaction conditions to achieve the desired double bond configuration. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes, where enzymes are employed to catalyze the formation of the diene system. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2E,4E-tetradecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
2E,4E-tetradecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 2E,4E-tetradecadienoic acid involves its interaction with cellular membranes and metabolic pathways. It has been shown to exert its effects by:
Oxidative Stress: Inducing oxidative stress in target cells, leading to the disruption of cellular functions.
Membrane Permeability: Increasing cell membrane permeability, which can lead to cell lysis.
Energy Metabolism: Inhibiting key enzymes involved in energy metabolism, such as ATPases.
Comparison with Similar Compounds
Similar Compounds
2E,4E-decadienoic acid: Another long-chain fatty acid with similar double bond configuration.
2E,4E-hexadienoic acid: A shorter chain fatty acid with similar chemical properties.
Uniqueness
2E,4E-tetradecadienoic acid is unique due to its specific chain length and double bond configuration, which confer distinct chemical and biological properties. Its hydrophobic nature and ability to interact with cellular membranes make it a valuable compound in various research applications .
Properties
IUPAC Name |
(2E,4E)-tetradeca-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)/b11-10+,13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLVXSRACLAFOL-AQASXUMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29826-00-4 | |
| Record name | Tetradecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
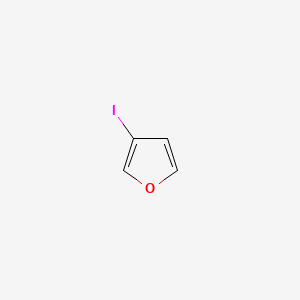
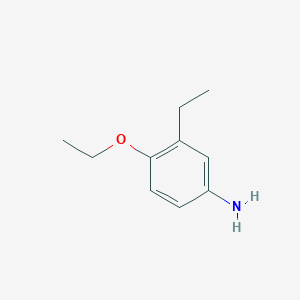
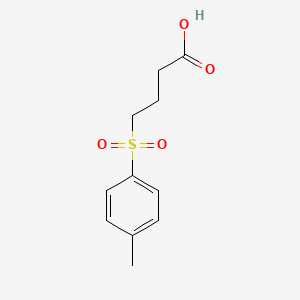
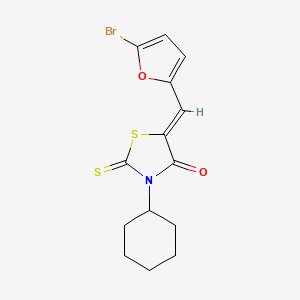
![(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3050854.png)
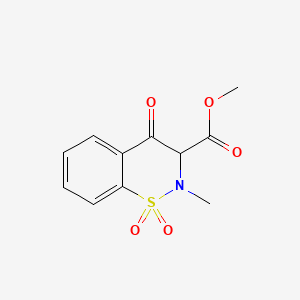
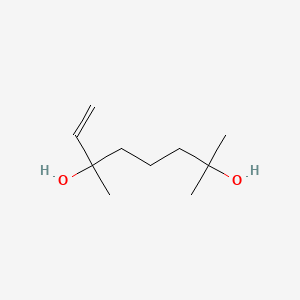
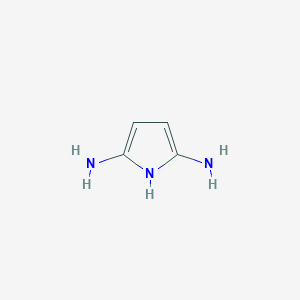
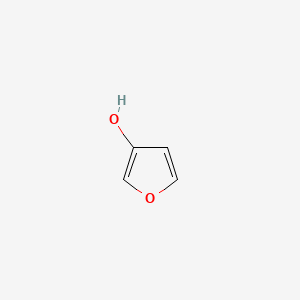
![Phenol, 4,4'-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis-](/img/structure/B3050861.png)
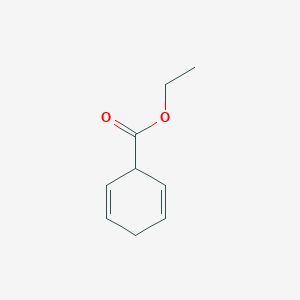

![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)
